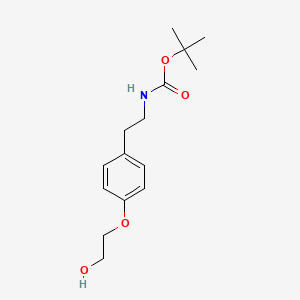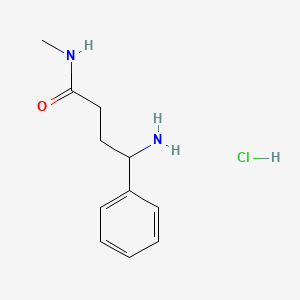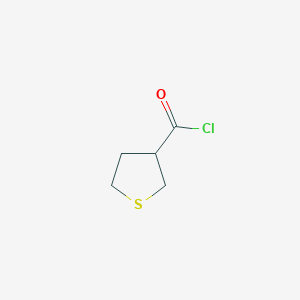
Thiolane-3-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Thiolane-3-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of thiolane with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically proceeds as follows:
Thiolane+Phosgene→Thiolane-3-carbonyl chloride+Hydrogen chloride
This reaction is carried out in an inert solvent such as dichloromethane, and the reaction mixture is maintained at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat management. The use of phosgene gas requires stringent safety measures due to its toxicity and reactivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Thiolane-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of thiolane-3-carboxylic acid derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form thiolane-3-carboxylic acid and hydrogen chloride.
Reduction: Reduction of this compound can yield thiolane-3-methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.
Hydrolysis: This reaction typically occurs in aqueous media at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used for the reduction of this compound.
Major Products Formed
Nucleophilic Substitution: Thiolane-3-carboxamides, thiolane-3-carboxylates, and thiolane-3-thioesters.
Hydrolysis: Thiolane-3-carboxylic acid.
Reduction: Thiolane-3-methanol.
科学研究应用
Thiolane-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various thiolane derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Thiolane derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into thiolane-based compounds has explored their use as enzyme inhibitors and potential therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of thiolane-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic transformations to introduce thiolane moieties into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
Thiolane-3-carboxylic acid: A hydrolysis product of thiolane-3-carbonyl chloride, used in similar applications.
Thiolane-3-methanol: A reduction product, also used as an intermediate in organic synthesis.
Thiolane-3-thioesters: Formed through nucleophilic substitution reactions, with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its high reactivity and versatility in synthetic chemistry. Its ability to undergo a wide range of reactions makes it a valuable intermediate for the synthesis of diverse thiolane derivatives. Additionally, the presence of the carbonyl chloride functional group allows for selective modifications, enabling the development of compounds with tailored properties for specific applications.
属性
IUPAC Name |
thiolane-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClOS/c6-5(7)4-1-2-8-3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAKZRVNHAYHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
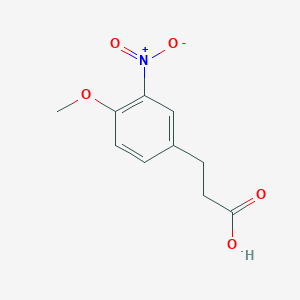
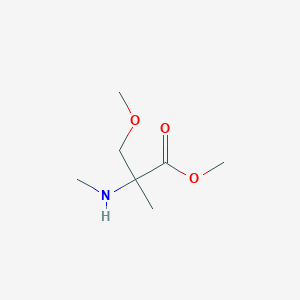


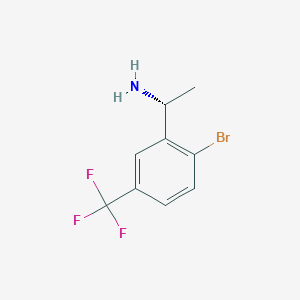
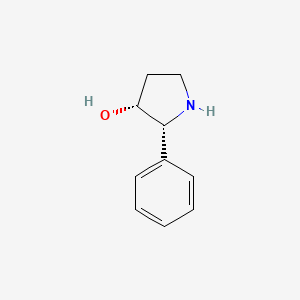

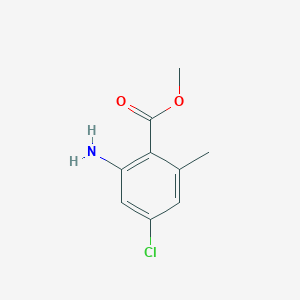
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
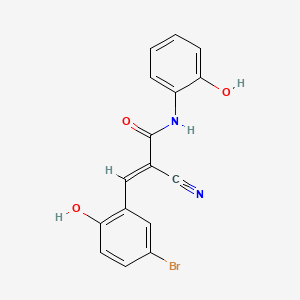

![3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15314017.png)
